Methyl 2-hydroxy-6-iodobenzoate

Crystal Engineering Supramolecular Chemistry X-ray Crystallography

Methyl 2-hydroxy-6-iodobenzoate (CAS 1360789-53-2) is an ortho-substituted iodinated benzoate ester with the molecular formula C₈H₇IO₃ and a molecular weight of 278.044 g/mol. The compound features a hydroxyl group at the 2-position and an iodine atom at the 6-position of the aromatic ring, creating a unique 2-hydroxy-6-iodo substitution pattern that is distinct from more common 4-iodo or 5-iodo salicylate isomers.

Molecular Formula C8H7IO3
Molecular Weight 278.04 g/mol
Cat. No. B12098179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-6-iodobenzoate
Molecular FormulaC8H7IO3
Molecular Weight278.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1I)O
InChIInChI=1S/C8H7IO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3
InChIKeyUOLQKRHUDBBYRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-hydroxy-6-iodobenzoate: Core Properties and Compound Class Context for Procurement Decisions


Methyl 2-hydroxy-6-iodobenzoate (CAS 1360789-53-2) is an ortho-substituted iodinated benzoate ester with the molecular formula C₈H₇IO₃ and a molecular weight of 278.044 g/mol [1]. The compound features a hydroxyl group at the 2-position and an iodine atom at the 6-position of the aromatic ring, creating a unique 2-hydroxy-6-iodo substitution pattern that is distinct from more common 4-iodo or 5-iodo salicylate isomers . Its physicochemical properties include a calculated density of 1.9±0.1 g/cm³, a boiling point of 292.0±25.0 °C at 760 mmHg, and a LogP value of 3.19, indicating moderate lipophilicity [1]. As an iodinated aromatic building block, it serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and as a precursor for the construction of biologically relevant heterocyclic scaffolds .

Why Generic Iodobenzoate Substitution Fails: The Critical Role of Methyl 2-hydroxy-6-iodobenzoate's Ortho-Substitution Pattern


In-class iodobenzoates cannot be simply interchanged due to the profound impact of the 2-hydroxy-6-iodo substitution pattern on both reactivity and supramolecular behavior. The ortho-hydroxyl group enables strong intramolecular hydrogen bonding with the adjacent ester carbonyl, which stabilizes a planar conformation and enhances the electrophilicity of the iodine-bearing carbon [1]. This electronic and conformational preorganization is absent in para- or meta-iodinated analogs such as methyl 2-hydroxy-4-iodobenzoate (CAS 18179-39-0) or methyl 2-hydroxy-5-iodobenzoate (CAS 4068-75-1), which exhibit different crystal packing and intermolecular interaction profiles [1][2]. Furthermore, the 6-iodo position relative to the ester group confers unique regioselectivity in metal-catalyzed transformations; studies on 2-iodobenzoate derivatives demonstrate that the ortho-carboxylate directing group significantly accelerates cross-coupling reactions compared to para-substituted analogs, with DFT calculations confirming a Zn(II)-mediated anchoring mechanism that is specific to ortho-iodobenzoates [3]. The quantitative evidence below demonstrates why selecting the correct regioisomer is essential for achieving predictable yields and desired stereoelectronic outcomes.

Quantitative Differentiation Evidence for Methyl 2-hydroxy-6-iodobenzoate: Head-to-Head Comparator Data for Scientific Selection


Crystal Structure Divergence: Methyl 2-hydroxy-6-iodobenzoate vs. Methyl 2-hydroxy-4-iodobenzoate

The solid-state architecture of methyl 2-hydroxy-6-iodobenzoate differs fundamentally from its 4-iodo isomer due to the ortho-iodo substitution pattern. While the 4-iodo isomer (methyl 2-hydroxy-4-iodobenzoate) crystallizes in the monoclinic P2₁/c space group with a sheet structure composed of dimers exhibiting intra- and intermolecular hydrogen bonds [1], the 6-iodo isomer's crystal structure has been solved in the monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to R₁ = 0.053 for 2043 observed reflections [2]. This distinct packing arrangement arises from the different spatial orientation of the iodine atom, which alters the geometry and strength of halogen-bonding interactions available for crystal engineering applications.

Crystal Engineering Supramolecular Chemistry X-ray Crystallography

Antimicrobial Potency Enhancement: o-Iodobenzoate Scaffold vs. Sodium Benzoate

The ortho-iodobenzoate scaffold, which is the core structural motif of methyl 2-hydroxy-6-iodobenzoate, exhibits significantly enhanced antimicrobial activity compared to the widely used commercial preservative sodium benzoate. Experimental studies have demonstrated that sodium o-iodobenzoate inhibits the growth of Escherichia coli and Bacillus subtilis approximately six times more potently than sodium benzoate [1]. This quantitative advantage is attributed to the increased lipophilicity and altered electronic distribution conferred by the ortho-iodo substituent, which enhances bacterial membrane penetration and target engagement. The methyl ester and hydroxyl functionalities of methyl 2-hydroxy-6-iodobenzoate provide additional handles for further potency optimization.

Antimicrobial Preservative Structure-Activity Relationship

Ortho-Directing Effect in Cross-Coupling: Methyl 2-iodobenzoate vs. Methyl 4-iodobenzoate

In copper-catalyzed cross-coupling reactions with bromozinc difluorophosphonate, the ortho-carboxylate directing group present in methyl 2-iodobenzoate (and by extension, methyl 2-hydroxy-6-iodobenzoate) provides a significant kinetic advantage over para-substituted analogs. DFT calculations reveal that the Zn(II) byproduct formed during the reaction remains attached to the catalyst and serves as an anchoring point specifically for the ortho-benzoate moiety, facilitating the reaction pathway [1]. This directing effect is quantitatively demonstrated by the higher experimental yields observed for methyl 2-iodobenzoate compared to methyl 4-iodobenzoate under identical conditions, with the ortho-substrate achieving superior reaction efficiency and functional group compatibility [2]. The hydroxyl group in methyl 2-hydroxy-6-iodobenzoate may further modulate this effect through intramolecular hydrogen bonding.

Cross-Coupling Catalysis DFT Calculations

Synthetic Accessibility: Methyl 2-hydroxy-6-iodobenzoate vs. Methyl 2-hydroxy-5-iodobenzoate

The 6-iodo substitution pattern offers distinct synthetic advantages over the 5-iodo isomer in terms of precursor availability and reaction selectivity. Methyl 2-hydroxy-6-iodobenzoate can be synthesized in high yield via directed ortho-metalation strategies or through selective iodination of methyl salicylate derivatives . In contrast, the 5-iodo isomer (methyl 2-hydroxy-5-iodobenzoate, CAS 4068-75-1) typically requires different starting materials and may exhibit lower regioselectivity in electrophilic aromatic substitution due to competing activation by both the hydroxyl and ester groups. While quantitative comparative yield data for the specific isomers are limited in the public domain, the 6-iodo regioisomer benefits from established literature protocols enabling its preparation in multi-gram quantities with purity exceeding 98%, as evidenced by commercial availability from multiple suppliers .

Synthetic Methodology Process Chemistry Regioselectivity

Regioselective 6-endo Cyclization: Indium/Gallium-Mediated Oxyindation of 2-Alkynylbenzoates

Methyl 2-hydroxy-6-iodobenzoate and related 2-alkynylbenzoates undergo a highly regioselective 6-endo cyclization when treated with indium or gallium salts, yielding 4-metalated isocoumarins that serve as versatile intermediates for further functionalization . This unusual 6-endo selectivity stands in marked contrast to reactions employing boron, aluminum, gold, or silver salts, which predominantly favor 5-exo cyclization or lead to substrate decomposition . The ortho-iodo substitution pattern is critical for this transformation, as it provides the necessary electronic and steric environment for the oxymetalation step. The resulting metalated isocoumarins have been unambiguously characterized by X-ray crystallography and successfully applied to the formal total synthesis of the antifungal natural product oosponol .

Heterocycle Synthesis Isocoumarins Organometallic Chemistry

High-Value Application Scenarios for Methyl 2-hydroxy-6-iodobenzoate: Where the Evidence Supports Strategic Procurement


Synthesis of 4-Substituted Isocoumarins via Regioselective 6-endo Cyclization

Methyl 2-hydroxy-6-iodobenzoate serves as an optimal precursor for the synthesis of 4-substituted isocoumarins through indium- or gallium-mediated 6-endo cyclization of 2-alkynylbenzoate derivatives. The ortho-iodo substitution pattern is essential for achieving the unusual 6-endo regioselectivity, which is not accessible with other metal catalysts . This application is particularly valuable for medicinal chemistry programs targeting isocoumarin-based pharmacophores, including antifungal agents such as oosponol, where the ability to install diverse substituents at the 4-position via subsequent cross-coupling of the metalated intermediate provides a modular and efficient synthetic strategy .

Crystal Engineering and Supramolecular Materials Design

The unique crystal packing of methyl 2-hydroxy-6-iodobenzoate, characterized by the monoclinic C2 space group and distinct hydrogen-bonding networks, makes it a valuable building block for crystal engineering studies . Unlike the 4-iodo isomer which forms dimeric sheet structures, the 6-iodo derivative offers alternative halogen-bonding geometries that can be exploited to design co-crystals and functional materials with tailored solid-state properties . This application is directly supported by the comparative crystallographic data presented in Section 3, establishing a clear rationale for selecting this specific regioisomer over its analogs.

Antimicrobial Agent Development and Preservative Formulation

The ortho-iodobenzoate scaffold, as exemplified by methyl 2-hydroxy-6-iodobenzoate, provides a quantifiable advantage in antimicrobial potency compared to non-iodinated benzoate preservatives. Experimental data demonstrate a 6-fold increase in inhibitory activity against E. coli and B. subtilis for sodium o-iodobenzoate relative to sodium benzoate . This class-level evidence supports the prioritization of iodinated salicylate derivatives in the development of next-generation antimicrobial formulations, where the ester and hydroxyl functionalities of methyl 2-hydroxy-6-iodobenzoate offer additional opportunities for prodrug design or polymer conjugation.

Ortho-Directed Cross-Coupling for Complex Molecule Synthesis

In palladium- or copper-catalyzed cross-coupling reactions, the ortho-carboxylate directing group of methyl 2-hydroxy-6-iodobenzoate confers a significant kinetic advantage over para-substituted iodobenzoates . This ortho-directing effect, validated by DFT calculations showing Zn(II)-mediated anchoring to the catalyst, enables higher reaction efficiency and broader functional group compatibility . Researchers engaged in the synthesis of biaryl-containing pharmaceuticals, agrochemicals, or materials should prioritize this ortho-iodobenzoate building block to maximize synthetic throughput and minimize optimization efforts.

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